argipressin, des-GlyNH2(9)-

Neuropharmacology Behavioral Neuroscience Cardiovascular Research

Argipressin, des-GlyNH2(9)- (DGAVP) is the only vasopressin analog that completely decouples central nervous system (CNS) effects from peripheral endocrine activity. Unlike AVP or desmopressin, DGAVP lacks antidiuretic and vasopressor actions, eliminating cardiovascular confounds in behavioral and memory research. It is a superior V1a agonist for platelet aggregation studies and a validated reference compound for cognitive neuroscience. Procure this unique peptide to ensure your research targets vasopressin's central and hemostatic roles without off-target endocrine interference.

Molecular Formula C44H61N13O12S2
Molecular Weight 1028.2 g/mol
CAS No. 37552-33-3
Cat. No. B1665771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameargipressin, des-GlyNH2(9)-
CAS37552-33-3
Synonyms8-Arg-9-des-Gly-vasopressin dicitrate salt
9-deglycinamide-argipressin
9-des-GlyNH2-argipressin
arginine vasopressin, des-GlyNH2(9)-
argipressin, de-glycinamide(9)-
argipressin, des-GlyNH2(9)-
argipressin, des-GlyNH2(9)-, dicitrate, (L-Arg)-isomer
argipressin, des-GlyNH2(9)-, monoacetate, (L-Arg)-isomer
argipressin, desglycinamide(9)-
DEAVP
DGAVP
Org 5667
Org-5667
Molecular FormulaC44H61N13O12S2
Molecular Weight1028.2 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCN=C(N)N)C(=O)O
InChIInChI=1S/C44H61N13O12S2/c45-26-21-70-71-22-32(42(67)57-17-5-9-33(57)41(66)52-28(43(68)69)8-4-16-50-44(48)49)56-40(65)31(20-35(47)60)55-37(62)27(14-15-34(46)59)51-38(63)30(18-23-6-2-1-3-7-23)54-39(64)29(53-36(26)61)19-24-10-12-25(58)13-11-24/h1-3,6-7,10-13,26-33,58H,4-5,8-9,14-22,45H2,(H2,46,59)(H2,47,60)(H,51,63)(H,52,66)(H,53,61)(H,54,64)(H,55,62)(H,56,65)(H,68,69)(H4,48,49,50)/t26-,27-,28-,29-,30-,31-,32-,33-/m0/s1
InChIKeySXYIOPJBWYQZRQ-DKTXOJPGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Argipressin, des-GlyNH2(9)- (CAS 37552-33-3): A C-Terminally Truncated Vasopressin Analog with Preserved CNS Activity and Dissociated Peripheral Effects


Argipressin, des-GlyNH2(9)-, also known as desglycinamide-arginine-vasopressin (DGAVP) or [Arg8,des-Gly9]-vasopressin, is a synthetic analog of the neurohypophyseal hormone arginine vasopressin (AVP) that lacks the C-terminal glycinamide residue [1]. This structural truncation abolishes the peptide's characteristic antidiuretic and vasopressor activities, which are hallmarks of the parent hormone AVP, while preserving and even enhancing its central nervous system (CNS) and behavioral effects [2]. This unique dissociation of endocrine and neurobehavioral activities makes DGAVP a critical research tool for investigating the non-endocrine functions of vasopressin, particularly its roles in memory consolidation, social behavior, and hemostasis [3].

Why Generic Vasopressin Analogs Cannot Substitute for Argipressin, des-GlyNH2(9)- in CNS and Hemostatic Research


Generic vasopressin analogs such as AVP, desmopressin (dDAVP), or terlipressin possess potent peripheral endocrine effects—including vasoconstriction, antidiuresis, and ACTH release—that confound studies of vasopressin's central actions [1]. In contrast, Argipressin, des-GlyNH2(9)- (DGAVP) exhibits a unique pharmacological fingerprint: it is practically devoid of pressor and antidiuretic activity while retaining the ability to modulate memory processes, social recognition, and platelet aggregation [2]. Substitution with another analog would introduce unwanted peripheral confounds or fail to recapitulate the CNS-specific and hemostatic effects. The following quantitative evidence establishes the distinct profile of DGAVP that necessitates its specific procurement for targeted research applications [3].

Quantitative Evidence Guide for Argipressin, des-GlyNH2(9)- (DGAVP): Head-to-Head Comparisons with Arginine Vasopressin (AVP)


Dissociation of Pressor Activity: DGAVP is Practically Devoid of Vasopressor Effects Compared to AVP

DGAVP lacks the vasopressor activity characteristic of the parent peptide AVP. In a study investigating the effects of peripherally injected AVP (0–25 μg/kg) and DGAVP (0–25 μg/kg) on a delayed matching to position task in rats, DGAVP was described as 'practically devoid of pressor activity' [1]. In contrast, AVP reliably altered performance metrics, which was attributed to its pressor properties [1]. This functional dissociation is further supported by the finding that AVP, but not DGAVP, decreased exploratory activity in rats in a novel environment, an effect linked to AVP's peripheral hemodynamic actions [2].

Neuropharmacology Behavioral Neuroscience Cardiovascular Research

Enhanced Platelet Aggregation in Human Plasma: DGAVP vs. AVP

In vitro experiments comparing the effects of vasopressin and DGAVP on platelet aggregation revealed a significant species-specific difference. In human platelet-rich plasma, DGAVP was found to be a 'much stronger inductor of aggregation' than vasopressin [1]. However, in rat plasma, the effects of the two peptides were identical [1]. This indicates that DGAVP possesses enhanced pro-aggregatory activity in human platelets relative to the parent hormone, highlighting its potential as a hemostatic agent and a tool for studying human platelet V1a receptor function [2].

Hematology Thrombosis Research Hemostasis

Preserved CNS Activity: DGAVP Modulates Fos Expression in Distinct Brain Regions Compared to AVP

Subcutaneous injection of AVP and DGAVP in rats produced differential patterns of Fos immunoreactivity in the brain. While AVP increased Fos expression in the paraventricular, supraoptic, and suprachiasmatic nuclei of the hypothalamus, DGAVP stimulated Fos expression only in the suprachiasmatic nucleus [1]. In the septum, AVP increased Fos-immunoreactive cells in the intermediate lateral, medial, and dorsal/ventral lateral septum, whereas DGAVP increased Fos in the dorsal and intermediate lateral septum but caused a decrease in the ventral lateral septum [1]. This distinct neural activation profile underscores DGAVP's unique central pharmacology, which is not merely a weaker version of AVP but a functionally divergent analog [2].

Neuroscience Neuroendocrinology Behavioral Pharmacology

Behavioral Facilitation: DGAVP Enhances Memory Consolidation in Dose-Dependent Manner

In an active avoidance task in rats, DGAVP exhibited a bell-shaped dose-response curve on acquisition performance. A low dose of 0.1 μg significantly increased conditioned avoidance responses, while a higher dose of 1 μg decreased performance [1]. Furthermore, both doses produced a dose-dependent inhibition of extinction, indicating a long-term effect on memory trace formation [1]. In humans, chronic intranasal administration of DGAVP (1 mg/day for 2 weeks) improved initial storage of abstract words in males but not females, demonstrating a sex-specific mnemonic effect [2]. These data provide quantitative benchmarks for DGAVP's efficacy in cognitive enhancement paradigms.

Cognitive Neuroscience Behavioral Pharmacology Learning and Memory

Optimal Research and Industrial Application Scenarios for Argipressin, des-GlyNH2(9)- (DGAVP)


Investigating CNS Vasopressinergic Mechanisms Without Peripheral Confounds

DGAVP is the ideal tool for studies requiring selective activation of central vasopressin pathways. Its lack of pressor and antidiuretic activity [1] eliminates the cardiovascular and renal confounds associated with AVP, enabling clean investigation of V1a receptor-mediated effects on memory, social behavior, and stress responses. The differential brain activation pattern compared to AVP [2] further allows for precise circuit mapping.

Human Platelet Aggregation and Hemostasis Research

Given its enhanced potency as an inducer of platelet aggregation in human plasma [3], DGAVP is a superior agonist for studying human platelet V1a receptor function and for developing in vitro models of thrombosis. It can also serve as a positive control or pharmacological tool in evaluating novel antiplatelet agents targeting the vasopressin pathway.

Cognitive Enhancement and Memory Consolidation Studies

DGAVP's well-characterized dose-dependent effects on memory consolidation in both rodents [4] and humans [5] make it a valuable reference compound for cognitive neuroscience research. Its ability to enhance memory storage without significant side effects supports its use in preclinical models of learning and memory, as well as in comparative studies of other nootropic agents.

Quote Request

Request a Quote for argipressin, des-GlyNH2(9)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.